molecular formula C6H8N4O B8048900 Azanium;1-oxidobenzotriazole

Azanium;1-oxidobenzotriazole

Cat. No.: B8048900
M. Wt: 152.15 g/mol
InChI Key: BGEKYIRIBRYUJG-UHFFFAOYSA-O
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Description

Ammonium 1H-1,2,3-benzotriazol-1-olate is a chemical compound known for its unique properties and versatility in various chemical reactions. It is a derivative of benzotriazole, a heterocyclic compound containing three nitrogen atoms in a five-membered ring. This compound is widely used in organic synthesis due to its stability and reactivity.

Scientific Research Applications

Ammonium 1H-1,2,3-benzotriazol-1-olate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium 1H-1,2,3-benzotriazol-1-olate can be synthesized through several methods. One common approach involves the reaction of 1H-benzotriazole with ammonium hydroxide under controlled conditions. The reaction typically takes place in a solvent such as water or ethanol, and the product is isolated through crystallization or filtration .

Industrial Production Methods

In industrial settings, the production of Azanium;1-oxidobenzotriazole often involves large-scale reactions using automated equipment. The process may include continuous flow reactors to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ammonium 1H-1,2,3-benzotriazol-1-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Azanium;1-oxidobenzotriazole include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve moderate temperatures and neutral to slightly acidic pH .

Major Products Formed

The major products formed from reactions involving this compound include various substituted benzotriazoles, amines, and other nitrogen-containing heterocycles .

Mechanism of Action

The mechanism by which Azanium;1-oxidobenzotriazole exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The benzotriazole moiety can stabilize negative charges and radicals, making it a versatile intermediate in organic synthesis. Molecular targets and pathways include interactions with enzymes and other proteins, where it can inhibit or modify their activity .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzotriazole: A precursor to Azanium;1-oxidobenzotriazole, used in similar applications.

    2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative with applications in organic synthesis.

    1-((1H-Tetrazol-5-yl)methyl)-1H-benzotriazole: Used in the preparation of antimicrobial derivatives.

Uniqueness

Ammonium 1H-1,2,3-benzotriazol-1-olate is unique due to its stability, ease of preparation, and versatility in various chemical reactions. Its ability to act as both a nucleophile and electrophile, along with its stabilizing properties, makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

azanium;1-oxidobenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N3O.H3N/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4H;1H3/q-1;/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEKYIRIBRYUJG-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2[O-].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ammonium hydroxide (4.15 ml, 75 mmol) was added slowly to a solution of 1-hydroxybenzotriazole (10 g, 74 mmol) in tetrahydrofuran (100 ml) at 0° C. (ice-bath) and stirred for 2 hrs. Filtration and washing with tetrahydrofuran gave ammonium 1H-1,2,3-benzotriazol-1-olate (10.57 g) as a white solid.
Quantity
4.15 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azanium;1-oxidobenzotriazole
Reactant of Route 2
Azanium;1-oxidobenzotriazole
Reactant of Route 3
Azanium;1-oxidobenzotriazole
Reactant of Route 4
Azanium;1-oxidobenzotriazole
Reactant of Route 5
Azanium;1-oxidobenzotriazole
Reactant of Route 6
Azanium;1-oxidobenzotriazole

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